molecular formula C11H24 B14554627 3,3,6-Trimethyloctane CAS No. 62016-42-6

3,3,6-Trimethyloctane

Cat. No.: B14554627
CAS No.: 62016-42-6
M. Wt: 156.31 g/mol
InChI Key: CFESHXNQRRYSED-UHFFFAOYSA-N
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Description

3,3,6-Trimethyloctane: is an organic compound with the molecular formula C₁₁H₂₄ and a molecular weight of 156.3083 g/mol . It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, more useful ones. Catalysts such as zeolites are often used to enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 3,3,6-Trimethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, for example, can be achieved using chlorine (Cl₂) or bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated alkanes.

Scientific Research Applications

3,3,6-Trimethyloctane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical compounds.

    Industry: Utilized in the production of lubricants, fuels, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,6-Trimethyloctane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects lipid membranes and can alter their fluidity and permeability. This can influence the function of membrane-bound proteins and enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 3,3-Dimethyloctane
  • 3,6-Dimethyloctane
  • 2,2,4-Trimethylpentane

Comparison: 3,3,6-Trimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity

Properties

CAS No.

62016-42-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

3,3,6-trimethyloctane

InChI

InChI=1S/C11H24/c1-6-10(3)8-9-11(4,5)7-2/h10H,6-9H2,1-5H3

InChI Key

CFESHXNQRRYSED-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)(C)CC

Origin of Product

United States

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